5-(2-(Trifluoromethyl)phenyl)isoxazol-3-amine
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Overview
Description
5-(2-(Trifluoromethyl)phenyl)isoxazol-3-amine is a chemical compound that belongs to the isoxazole family, which is characterized by a five-membered ring containing one oxygen and one nitrogen atom at adjacent positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-(Trifluoromethyl)phenyl)isoxazol-3-amine typically involves the cycloaddition reaction of nitrile oxides with olefins or alkynes. One common method is the [2+3] cycloaddition reaction of nitrile oxides with captodative olefins or methyl crotonate derivatives, which leads to the formation of 5-substituted amino-isoxazole derivatives . Another method involves the use of gold-catalyzed tandem cyclization-fluorination of (Z)-2-alkynone O-methyl oxime under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale cycloaddition reactions using metal-free synthetic routes to minimize costs and environmental impact. The use of eco-friendly synthetic strategies is highly desirable in industrial settings to reduce waste and improve the overall sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
5-(2-(Trifluoromethyl)phenyl)isoxazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the isoxazole ring.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts such as copper (I) or ruthenium (II) for cycloaddition reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized isoxazole compounds .
Scientific Research Applications
5-(2-(Trifluoromethyl)phenyl)isoxazol-3-amine has several scientific research applications, including:
Medicinal Chemistry: The compound is used in the development of new drugs due to its potential biological activities, such as anticancer, antimicrobial, and anti-inflammatory properties.
Materials Science: It is used in the synthesis of advanced materials with unique properties, such as high thermal stability and electrical conductivity.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules in organic chemistry.
Mechanism of Action
The mechanism of action of 5-(2-(Trifluoromethyl)phenyl)isoxazol-3-amine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. For example, it may inhibit the activity of enzymes involved in cancer cell proliferation, thereby exerting anticancer effects .
Comparison with Similar Compounds
Similar Compounds
3-(Trifluoromethyl)isoxazol-5-amine: A structural isomer with similar chemical properties.
5-(Trifluoromethyl)isoxazole: Another isomer with different substitution patterns on the isoxazole ring.
Uniqueness
5-(2-(Trifluoromethyl)phenyl)isoxazol-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, making it a valuable compound in drug development and materials science .
Properties
Molecular Formula |
C10H7F3N2O |
---|---|
Molecular Weight |
228.17 g/mol |
IUPAC Name |
5-[2-(trifluoromethyl)phenyl]-1,2-oxazol-3-amine |
InChI |
InChI=1S/C10H7F3N2O/c11-10(12,13)7-4-2-1-3-6(7)8-5-9(14)15-16-8/h1-5H,(H2,14,15) |
InChI Key |
SKNMHHXPGCDOJJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=NO2)N)C(F)(F)F |
Origin of Product |
United States |
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